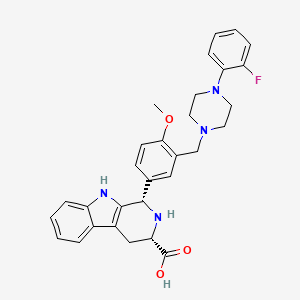

cis-Ned 19

説明

シス-Ned 19: カルシウムイオンの放出を阻害し、主にカルシウムシグナル伝達経路を研究するための科学研究で使用されます .

特性

IUPAC Name |

(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-LSYYVWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chiral Auxiliary and Resolution Strategies

Given the challenges of stereochemical control, chiral auxiliaries or kinetic resolution may be employed. The use of (S)-proline-derived catalysts, as reported in asymmetric Mannich reactions, could induce the desired (1S,3S) configuration. Post-synthesis, chiral supercritical fluid chromatography (SFC) is critical for isolating cis-Ned 19 from stereoisomeric mixtures.

Purification and Chiral Separation

Supercritical Fluid Chromatography (SFC)

Source details an SFC-MS/MS method for chiral separation, optimized for structurally similar compounds. Key parameters include:

- Column: Trefoil AMY1 (3.0 × 150 mm, 2.5 μm)

- Mobile Phase: CO₂/MeOH with 0.1% CH₃COOH

- Gradient: 5–30% MeOH over 12.5 min

- Flow Rate: 2.0 mL/min

- Detection: UV (368 nm) and MS/MS

This method achieves baseline separation of enantiomers, with cis-Ned 19 eluting earlier than its trans counterpart due to differential interactions with the amylose stationary phase.

High-Performance Liquid Chromatography (HPLC)

Post-SFC purification, reverse-phase HPLC ensures >97% purity (as per Certificate of Analysis). A representative method uses:

- Column: C18 (2.1 × 150 mm, 1.7 μm)

- Mobile Phase: ACN/H₂O with 0.1% formic acid

- Gradient: 35–80% ACN over 15 min

Analytical Characterization

Spectroscopic Properties

cis-Ned 19 exhibits fluorescence at λₑₘ = 425 nm when excited at 351–365 nm, enabling confocal microscopy tracking in cellular studies.

Mass Spectrometry and NMR

High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 515.2. ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals:

Applications in Calcium Signaling Research

Despite its discontinuation, cis-Ned 19 remains a tool for studying NAADP-sensitive Ca²⁺ stores. It fluorescently labels lysosomal TPC2 receptors, enabling real-time tracking of Ca²⁺ dynamics. Comparative studies with trans-Ned 19 highlight its role in dissecting NAADP signaling pathways.

化学反応の分析

反応の種類: : シス-Ned 19は、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。 これらの反応は、通常、化合物の性質と挙動を研究するために、制御された実験室条件下で行われます .

一般的な試薬と条件: : シス-Ned 19を含む反応で一般的に使用される試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。 特定の条件は、目的の反応と実験設定によって異なります .

生成される主な生成物: : シス-Ned 19を含む反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される可能性があり、一方、還元反応では化合物の還元された形態が生成される可能性があります .

科学的研究の応用

シス-Ned 19は、化学、生物学、医学の分野で、科学研究において幅広い用途があります。主要な用途には以下のようなものがあります。

作用機序

類似化合物との比較

cis-Ned 19 is often compared with its stereoisomer, trans-Ned 19, which also acts as a NAADP antagonist but with different potency and binding characteristics . Other similar compounds include various NAADP antagonists and calcium signaling inhibitors . The uniqueness of cis-Ned 19 lies in its specific stereochemistry and its irreversible inhibition of NAADP receptors .

List of Similar Compounds

- trans-Ned 19

- Ned 19

- Other NAADP antagonists

生物活性

Introduction

Cis-Ned 19 is an irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a molecule known for its role in calcium signaling pathways. This article explores the biological activity of cis-Ned 19, including its mechanism of action, efficacy in various biological systems, and implications for research and therapeutic applications.

Chemical Characteristics

Cis-Ned 19 has the following chemical structure:

- Chemical Name : (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

- Molecular Formula : C23H28F N3O3

- Purity : ≥97%

Cis-Ned 19 functions primarily as a NAADP antagonist. It inhibits calcium release from intracellular stores, which is critical for various cellular functions. The compound has been shown to have a concentration-dependent inhibitory effect on NAADP-mediated calcium release, with an IC50 value of approximately 800 nM for calcium release and 15 μM for [^32P]NAADP binding .

Structure-Activity Relationship

The biological activity of cis-Ned 19 is closely linked to its structural components:

- Fluorine and Carboxylic Acid Groups : These groups are essential for its effectiveness. Modifications to these functional groups can significantly alter the compound's potency .

- Stereoisomerism : The cis form exhibits different biological activities compared to its trans counterpart, particularly in terms of potency and selectivity towards NAADP receptors .

Inhibition of Calcium Signaling

Research indicates that cis-Ned 19 effectively inhibits TCR-mediated calcium flux in primary memory CD4+ T cells. In one study, treatment with cis-Ned 19 resulted in significant inhibition of T cell proliferation at concentrations of 50 and 100 µM .

Comparative Efficacy

The following table summarizes the biological activity of cis-Ned 19 compared to other related compounds:

| Compound | IC50 (Ca²⁺ Release) | IC50 ([^32P]NAADP Binding) | Notes |

|---|---|---|---|

| cis-Ned 19 | 800 nM | 15 μM | Irreversible antagonist |

| trans-Ned 19 | Higher than cis | Not specified | Lower potency compared to cis form |

| Ned-20 | >100 μM | Not applicable | No significant inhibition observed |

Case Studies

- Calcium Release Assays : In sea urchin egg homogenates, cis-Ned 19 demonstrated potent inhibition of NAADP-mediated calcium release, confirming its role as a selective antagonist .

- Vascular Studies : Cis-Ned 19 was shown to relax aortic rings pre-constricted by norepinephrine (NE), indicating its potential vascular effects. The relative potency was higher compared to trans-Ned 19, suggesting that cis-Ned 19 may have distinct physiological roles .

Implications for Future Research

The unique properties of cis-Ned 19 make it a valuable tool for studying calcium signaling pathways and their implications in various physiological processes. Its ability to selectively inhibit NAADP-mediated signaling opens avenues for exploring therapeutic interventions in conditions where calcium signaling is dysregulated.

Potential Applications

- Cancer Therapy : Targeting calcium signaling pathways may provide new strategies for cancer treatment.

- Neurobiology : Understanding the role of NAADP in neuronal signaling could lead to insights into neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。